PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE
Overview
Description
PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propyl ester linked to a benzoate moiety, which is further connected to an oxazole ring substituted with a 2,6-dichlorophenyl and a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,6-dichlorophenyl group: This step often involves a substitution reaction where the oxazole ring is reacted with a 2,6-dichlorophenyl halide in the presence of a base.
Attachment of the benzoate moiety: This can be done through esterification reactions where the oxazole derivative is reacted with a benzoic acid derivative in the presence of a dehydrating agent.
Formation of the propyl ester: The final step involves the esterification of the benzoate derivative with propanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring and the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOATE
- PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-ACETAMIDO]BENZOATE
Uniqueness
PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both the oxazole and benzoate moieties. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.
Properties
IUPAC Name |
propyl 4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-3-11-28-21(27)13-7-9-14(10-8-13)24-20(26)17-12(2)29-25-19(17)18-15(22)5-4-6-16(18)23/h4-10H,3,11H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPNLVCZHOMIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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